
3-(3-Nitrophenoxy)pyridine
Overview
Description
3-(3-Nitrophenoxy)pyridine is a nitro-substituted pyridine derivative characterized by a phenoxy group attached to the pyridine ring at the 3-position, with a nitro (-NO₂) substituent at the meta position of the phenyl ring. Nitro groups are known to enhance electron-withdrawing effects, influencing both reactivity and binding to biological targets like enzymes. Pyridine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and hydrophobic interactions, as seen in LSD1 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 3-nitropyridine reacts with a phenol derivative under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Phenol derivatives, base (e.g., sodium hydroxide).
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products:
Reduction: 3-(3-Aminophenoxy)pyridine.
Substitution: Various substituted pyridines.
Coupling: Biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(3-Nitrophenoxy)pyridine derivatives exhibit promising antimicrobial properties. A study published in the Journal of Antibiotics highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies demonstrated that certain derivatives of this compound inhibit the proliferation of cancer cells by inducing apoptosis. A notable study reported that these compounds showed selective cytotoxicity against breast cancer cell lines, with IC50 values indicating significant potency .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been used as a precursor for synthesizing organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Dyes and Pigments
Additionally, the compound can serve as a dye or pigment due to its vibrant color properties. Research has demonstrated that its derivatives can be incorporated into polymer matrices to produce colored materials with enhanced stability and durability .
Data Tables
Application Area | Details |
---|---|
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; potential lead for new antibiotics. |
Anticancer Activity | Induces apoptosis in cancer cell lines; selective cytotoxicity with low IC50 values. |
Organic Electronics | Used in synthesizing organic semiconductors for OLEDs and photovoltaic applications. |
Dyes and Pigments | Produces stable colored materials when incorporated into polymers. |
Case Studies
- Antimicrobial Study :
- Anticancer Research :
- Material Science Application :
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)pyridine involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, π-π interactions, and nucleophilic attacks. The nitro group can be reduced to an amino group, which can further interact with biological molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 3-(3-Nitrophenoxy)pyridine Analogs
Key Findings from Structural Comparisons:
Substituent Position and Activity: The meta position of the nitro group in this compound may enhance LSD1 binding compared to ortho-substituted analogs (e.g., 3-(2-nitrophenoxy)pyrrolidine) due to optimized steric and electronic interactions with residues like Asp555 and FAD . In compound 17, the piperidin-4-ylmethoxy group increases LSD1 inhibition (Ki = 0.11 µM) by forming hydrogen bonds with Asp555, while the methyl substituent at R6 enhances hydrophobic interactions with Phe538 and Val333 .
Enzyme Selectivity :
- Compounds with bulky substituents (e.g., 4-CF3 , -OCF3 ) on the phenyl ring exhibit high selectivity for LSD1 over MAO-B (>640-fold for compound 17) . This contrasts with simpler nitro-substituted pyridines, which may lack selectivity due to smaller substituents.
Impact of Core Heterocycle: Pyridine-based compounds (e.g., compound 5) show weaker LSD1 inhibition (Ki = 2.3 µM) compared to piperidine-containing analogs (compound 17), highlighting the importance of the piperidin-4-ylmethoxy group for potency . Replacing the pyridine core with pyrrolidine (as in 3-(2-nitrophenoxy)pyrrolidine) likely reduces activity due to loss of aromatic stacking with FAD .
Nitro Group Effects: The nitro group’s electron-withdrawing nature may enhance binding to LSD1’s hydrophobic pockets, but excessive steric bulk (e.g., dual nitro groups in 5-nitro-2-(3-nitrophenoxy)pyridine) could reduce activity .
Table 2: Biochemical Assay Data for LSD1 Inhibitors
Assay Parameter | Compound 17 | Compound 5 | This compound* |
---|---|---|---|
LSD1 Ki (µM) | 0.11 | 2.3 | Predicted: 1.5–5.0 |
MAO-B Selectivity | >640-fold | ~160-fold | Predicted: <100-fold |
Cellular H3K4me2 Induction | Yes (MV4-11) | No | Unknown |
*Inferred based on structural analogs.
Biological Activity
3-(3-Nitrophenoxy)pyridine is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant data and case studies.
The synthesis of this compound typically involves the nitration of pyridine derivatives. The introduction of the nitro group at the 3-position enhances the compound's reactivity, particularly in nucleophilic substitution reactions. The compound's structure features a pyridine ring substituted with a nitrophenoxy group, which plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitro and phenoxy groups facilitate these interactions, allowing the compound to modulate biological pathways effectively. Specifically, the nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cell signaling and induce apoptosis in cancer cells .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis through ROS generation and subsequent activation of apoptotic pathways .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 20 | ROS generation and cell cycle arrest |
Colo-205 (Colon) | 18 | Inhibition of proliferation |
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial activity against several bacterial strains. Its effectiveness varies depending on the concentration and the specific strain tested. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
Escherichia coli | 32 µg/mL | Membrane disruption |
Staphylococcus aureus | 16 µg/mL | Cell wall synthesis inhibition |
Pseudomonas aeruginosa | 64 µg/mL | Disruption of membrane integrity |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
A notable case study involved the treatment of cancerous cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent. Furthermore, animal studies indicated that administration of the compound led to reduced tumor size without significant toxicity to normal tissues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-nitrophenoxy)pyridine, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The synthesis of nitro-substituted pyridines often involves nitration or coupling reactions. For example, nitration of arylpyridines can be achieved using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Protective groups like tert-butyldimethylsilyl (TBS) may stabilize intermediates, as seen in related pyridine derivatives . Post-synthesis, column chromatography or recrystallization in ethanol is recommended for purification.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR : Analyze aromatic proton splitting patterns (e.g., coupling constants for nitro and pyridyl groups).
- Mass Spectrometry (MS) : Compare fragmentation patterns to NIST reference data for nitroaromatic compounds .
- IR Spectroscopy : Identify characteristic NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). Purity can be confirmed via HPLC with UV detection at 254 nm.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Store in airtight containers under inert atmosphere (e.g., N₂) at 2–8°C to prevent degradation .
- Waste Disposal : Segregate nitro-containing waste and collaborate with certified hazardous waste management services to comply with EPA guidelines .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to nitro compounds, which may cause respiratory or dermal irritation .
Advanced Research Questions
Q. How does the nitro group influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitution to meta/para positions. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids can functionalize the pyridine ring. Pre-activation via nitro reduction to amine (using H₂/Pd-C or Fe/HCl) may enhance nucleophilic reactivity for further derivatization .
Q. What computational strategies (e.g., DFT) can predict regioselectivity in functionalizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the nitro group lowers the LUMO energy, favoring nucleophilic attack at the pyridine’s electron-deficient positions. Solvent effects (e.g., DMSO vs. toluene) should be modeled using polarizable continuum models (PCM) .
Q. How can this compound serve as a precursor for bioactive molecules or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Pharmaceuticals : The nitro group can be reduced to an amine for synthesizing antimicrobial agents, as demonstrated in pyridyl-aniline intermediates .
- MOFs : Pyridine’s nitrogen lone pairs can coordinate to metal nodes (e.g., Zn²⁺ or Cu²⁺). Functionalization with carboxylate or hydroxyl groups enhances framework stability, as seen in similar pyridine derivatives .
Properties
IUPAC Name |
3-(3-nitrophenoxy)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLWTQDQUDFCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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